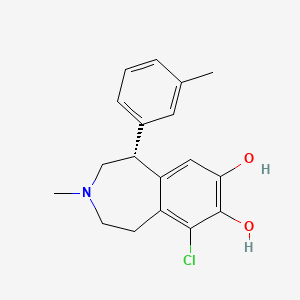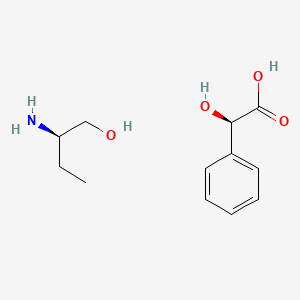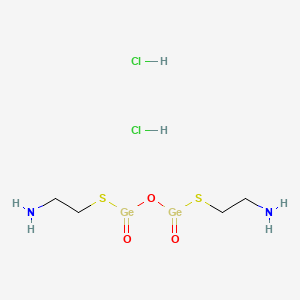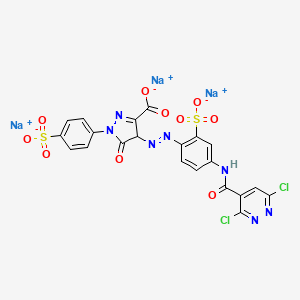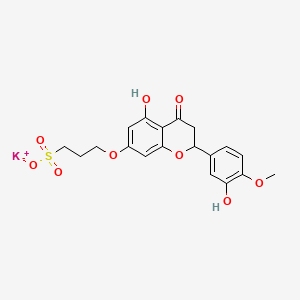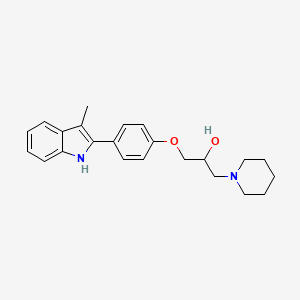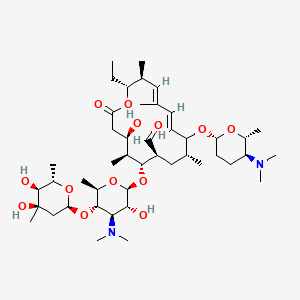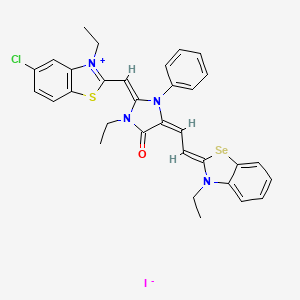![molecular formula C23H18N4O6 B15187424 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid CAS No. 64137-48-0](/img/structure/B15187424.png)
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxyl, hydroxyl, and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-carboxyphenylhydrazine with 3-methyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with 4-formylbenzoic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxyl group produces an alcohol.
Wissenschaftliche Forschungsanwendungen
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxyphenylboronic acid: Another compound with a carboxyl group and phenyl ring, used in various chemical reactions.
Tetrakis(4-carboxyphenyl)methane: A compound with multiple carboxyl groups, used in the synthesis of advanced materials.
Uniqueness
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is unique due to its complex structure, which includes multiple functional groups and pyrazole rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
64137-48-0 |
|---|---|
Molekularformel |
C23H18N4O6 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
4-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C23H18N4O6/c1-12-18(20(28)26(24-12)16-7-3-14(4-8-16)22(30)31)11-19-13(2)25-27(21(19)29)17-9-5-15(6-10-17)23(32)33/h3-11,24H,1-2H3,(H,30,31)(H,32,33)/b19-11- |
InChI-Schlüssel |
QCYJUMSSPJLBSQ-ODLFYWEKSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


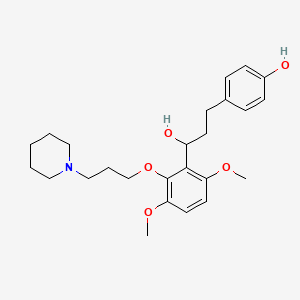
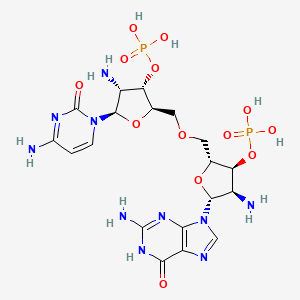
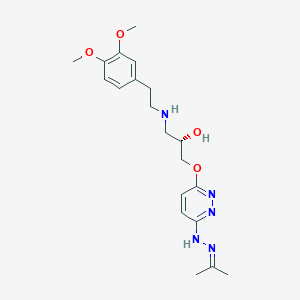
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
